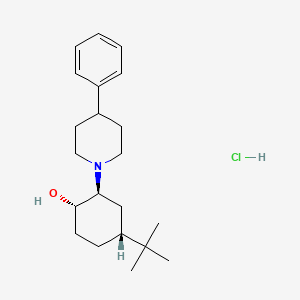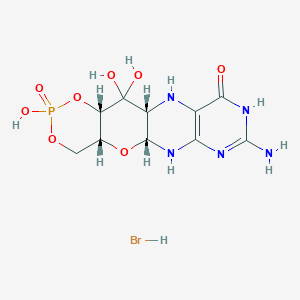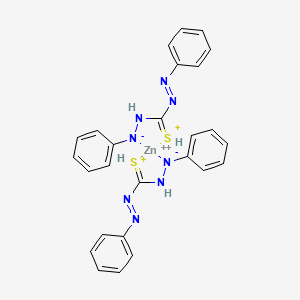
L-Ribo-hexopyranose, 2,6-dideoxy-3-C-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Ribo-hexopyranose, 2,6-dideoxy-3-C-methyl- is a chemical compound with the molecular formula C7H14O4 and a molecular weight of 162.18 g/mol . It is a derivative of hexopyranose, characterized by the absence of hydroxyl groups at the 2 and 6 positions and the presence of a methyl group at the 3 position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Ribo-hexopyranose, 2,6-dideoxy-3-C-methyl- involves several steps. One common method starts with the transformation of keto-sugars. For example, methyl 2,3-O-benzylidene-6-deoxy-4-O-(2-methoxyethoxymethyl)-α-L-mannopyranoside reacts with butyl-lithium to give the 4-O-substituted methyl 2,6-dideoxy-α-L-erythro-hexopyranosid-3-uloses. These intermediates undergo further transformations to yield L-Ribo-hexopyranose, 2,6-dideoxy-3-C-methyl- .
Industrial Production Methods
Industrial production methods for this compound are not widely documented
Analyse Des Réactions Chimiques
Types of Reactions
L-Ribo-hexopyranose, 2,6-dideoxy-3-C-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as halides and amines are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
L-Ribo-hexopyranose, 2,6-dideoxy-3-C-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in biological pathways and its potential as a biochemical marker.
Medicine: Research explores its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of various chemicals and materials
Mécanisme D'action
The mechanism of action of L-Ribo-hexopyranose, 2,6-dideoxy-3-C-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes involved in carbohydrate metabolism. Its unique structure allows it to bind to specific receptors and enzymes, modulating their function .
Comparaison Avec Des Composés Similaires
L-Ribo-hexopyranose, 2,6-dideoxy-3-C-methyl- is similar to other deoxy sugars such as:
L-Cymarose: Another 2,6-dideoxy sugar with a different substitution pattern.
L-Ristosamine: A 3-acetamido-2,3,6-trideoxy sugar
Uniqueness
The uniqueness of L-Ribo-hexopyranose, 2,6-dideoxy-3-C-methyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
18423-82-0 |
|---|---|
Formule moléculaire |
C7H14O4 |
Poids moléculaire |
162.18 g/mol |
Nom IUPAC |
(2R,4R,5S,6S)-4,6-dimethyloxane-2,4,5-triol |
InChI |
InChI=1S/C7H14O4/c1-4-6(9)7(2,10)3-5(8)11-4/h4-6,8-10H,3H2,1-2H3/t4-,5+,6-,7+/m0/s1 |
Clé InChI |
YQLFLCVNXSPEKQ-BNHYGAARSA-N |
SMILES isomérique |
C[C@H]1[C@@H]([C@](C[C@@H](O1)O)(C)O)O |
SMILES canonique |
CC1C(C(CC(O1)O)(C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















